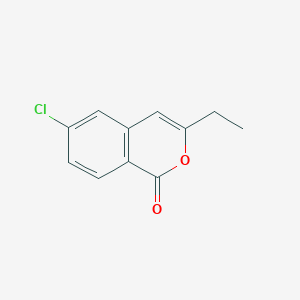

6-chloro-3-ethyl-1H-isochromen-1-one

Description

Overview of Isocoumarin (B1212949) Class: Structural Archetype and Chemical Significance

Isocoumarins are a class of naturally occurring and synthetic lactones, isomeric to coumarins, characterized by a 1H-isochromen-1-one core. tandfonline.comnih.gov This structural archetype consists of a fused benzene (B151609) and α-pyrone ring, with the keto group at the 1-position. tandfonline.com This arrangement imparts distinct chemical properties and has made isocoumarins a subject of extensive study. nih.gov

The significance of the isocoumarin class is underscored by its wide distribution in nature, being found in fungi, bacteria, and plants. nih.gov These natural products exhibit a remarkable array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.gov Furthermore, the isocoumarin scaffold serves as a valuable synthetic intermediate for the construction of other important heterocyclic systems like isoquinolines and isochromenes. nih.govnih.gov The versatility of the isocoumarin framework allows for diverse functionalization, leading to a vast chemical space with potential therapeutic applications. nih.gov

Contextualization of 3-Substituted Isocoumarins in Contemporary Chemical Research

Within the broader isocoumarin family, 3-substituted derivatives have garnered significant attention in contemporary chemical research. tandfonline.com The substituent at the C-3 position plays a crucial role in modulating the biological and chemical properties of the isocoumarin core. tandfonline.com Research has demonstrated that the nature of this substituent, whether it be an alkyl, aryl, or other functional group, can significantly influence the compound's activity.

The synthesis of 3-substituted isochromen-1-ones has been a focal point of numerous studies, with various methodologies developed to access these structures. tandfonline.com These synthetic efforts are driven by the desire to create novel analogs with enhanced or specific biological activities. The exploration of different substituents at the 3-position allows for the systematic investigation of structure-activity relationships (SAR), providing valuable insights for the design of new therapeutic agents and chemical probes. nih.gov

Rationale for Research on 6-Chloro-3-ethyl-1H-isochromen-1-one as a Specific Compound of Interest

The specific focus on this compound stems from the combined influence of its distinct substituents on the isocoumarin framework. The presence of a chlorine atom at the 6-position is of particular interest. Halogenation, especially chlorination, is a common feature in many biologically active natural products and synthetic compounds. nih.gov The introduction of a chloro group can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity. tandfonline.comrsc.org

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are primarily driven by the following objectives:

Synthesis and Characterization: A primary goal is the development of efficient and selective synthetic routes to obtain this compound. This includes the exploration of various catalytic and non-catalytic methods to construct the substituted isocoumarin core. tandfonline.com Detailed spectroscopic and analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Exploration of Chemical Properties: Understanding the chemical reactivity and stability of this compound is a key objective. This involves studying its behavior in different reaction conditions and its potential as a building block for the synthesis of more complex molecules.

Investigation of Biological Activity: A significant driver for the research is the potential biological activity of the compound. Based on the known properties of chloro-substituted and 3-alkyl-substituted isocoumarins, investigations would likely focus on screening for antimicrobial, antifungal, and cytotoxic activities. nih.govtandfonline.com The objective is to determine if this specific combination of substituents leads to any potent and selective biological effects.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the synthesis of structurally related compounds provides a strong basis for its preparation and potential properties. Synthetic strategies for chloro-substituted and 3-alkyl-substituted isocoumarins are well-established.

For instance, the synthesis of chloro-substituted isocoumarins has been achieved through methods such as the condensation of chloral (B1216628) hydrate (B1144303) with substituted benzoic acids, followed by reduction and cyclization. tandfonline.com Another approach involves the carboxylation of chlorinated benzoic acid derivatives to form homophthalic acids, which are then converted to the corresponding isocoumarins. rsc.org

The introduction of a 3-alkyl group can be accomplished through various means, including the reaction of homophthalic acid with appropriate acid chlorides or esters. tandfonline.com Microwave-assisted synthesis has also been employed to facilitate these reactions, often leading to improved yields and shorter reaction times. tandfonline.com

Based on these established methods, a plausible synthetic route to this compound could involve the use of a 4-chloro-substituted homophthalic acid derivative and an ethyl-containing acylating agent. The characterization of such a compound would rely on standard spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its molecular structure.

The potential biological activity of this compound can be inferred from studies on analogous compounds. Chloro-substituted isocoumarins have demonstrated moderate antibacterial activity against various pathogens. tandfonline.com The nature and position of the halogen have been shown to influence the potency of these compounds. nih.gov Therefore, it is reasonable to hypothesize that this compound may exhibit similar antimicrobial properties.

Structure

3D Structure

Properties

CAS No. |

61436-81-5 |

|---|---|

Molecular Formula |

C11H9ClO2 |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

6-chloro-3-ethylisochromen-1-one |

InChI |

InChI=1S/C11H9ClO2/c1-2-9-6-7-5-8(12)3-4-10(7)11(13)14-9/h3-6H,2H2,1H3 |

InChI Key |

RITONJMENZVXCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2)Cl)C(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 6 Chloro 3 Ethyl 1h Isochromen 1 One

Retrosynthetic Analysis and Strategic Disconnections for 6-Chloro-3-ethyl-1H-isochromen-1-one

Retrosynthetic analysis provides a powerful framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the analysis reveals several strategic disconnections that form the basis of potential synthetic plans.

The most prominent disconnection is across the lactone (cyclic ester) functionality. Cleavage of the C-O bond suggests a precursor like a 2-carboxy-substituted styrene (B11656) or a related benzoic acid derivative with a side chain that can be cyclized. A second key disconnection breaks the C3=C4 double bond, often pointing towards strategies involving Wittig-type reactions or aldol (B89426) condensations.

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection 1 (C-O Ester Bond): The primary disconnection of the lactone ring leads back to a substituted benzoic acid intermediate, specifically a (Z)-2-(1-carboxybut-1-en-1-yl)-4-chlorobenzoic acid. This intermediate already contains the necessary carbon framework, and a subsequent intramolecular esterification (lactonization) would yield the target isochromenone.

Disconnection 2 (C=C Bond via Wittig Reaction): A highly effective strategy involves disconnecting the C3=C4 double bond, pointing to a Wittig-type reaction. This approach identifies two key synthons: a phosphorus ylide derived from a propyl precursor and a substituted phthalaldehydic acid or its ester derivative, such as methyl 2-formyl-5-chlorobenzoate. The ylide provides the ethyl group at the C3 position.

Disconnection 3 (From Homophthalic Acid): Another common route for isocoumarin (B1212949) synthesis involves the acylation of a homophthalic acid derivative. researchgate.net In this scenario, 4-chlorohomophthalic acid could be acylated with propionyl chloride, followed by cyclization and decarboxylation to furnish the desired 3-ethylisochromenone core.

These disconnections provide a logical roadmap, suggesting that the synthesis can be approached from readily available starting materials such as 4-chlorotoluene, phthalic anhydride (B1165640), or substituted benzoic acids.

Development of Novel Synthetic Routes for this compound

Building upon the retrosynthetic blueprint, modern synthetic chemistry seeks to develop routes that are not only effective but also efficient, selective, and environmentally benign.

Exploration of Metal-Free Catalytic Systems for this compound Synthesis

While many syntheses of heterocyclic compounds rely on metal catalysts, there is a growing emphasis on developing metal-free alternatives to reduce cost, toxicity, and environmental impact. researchgate.net For the synthesis of this compound, several metal-free strategies can be envisioned.

Organocatalysis, for instance, offers a powerful approach. A multicomponent reaction catalyzed by a simple amine like morpholine (B109124) or triethylamine (B128534) could potentially construct the isochromene core from simpler fragments. researchgate.net Such a strategy for the target molecule might involve the condensation of 5-chloro-2-formylbenzoic acid, an ethyl-containing active methylene (B1212753) compound, and a cyclizing agent, all promoted by an organic base. The advantages of such a system include mild reaction conditions, high atom economy, and the avoidance of heavy metal contamination in the final product.

Table 1: Potential Metal-Free Catalysts and Their Role

| Catalyst Type | Example | Potential Role in Synthesis |

|---|---|---|

| Amine Base | Triethylamine, Morpholine | Promotes initial condensation and subsequent cyclization reactions. researchgate.net |

| Phosphine (B1218219) | Triphenylphosphine (B44618) | Used as a mediator in tandem acylation-Wittig reactions. organic-chemistry.org |

Optimization of Sequential O-Acylation/Wittig Reactions for this compound Formation

The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for constructing the C3-substituted isochromenone skeleton. masterorganicchemistry.comwikipedia.org This pathway typically involves the reaction of a phosphorus ylide with an aldehyde or ketone. tamu.edu For the target molecule, the key step would be the intramolecular Wittig reaction of a phosphorane derived from a 2-acyloxybenzylphosphonium salt.

A more direct approach is the reaction between a suitable carbonyl compound and an ethyl-containing Wittig reagent. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. tamu.eduyoutube.com This ring subsequently fragments to yield the desired alkene (the isochromenone C=C bond) and a phosphine oxide byproduct. masterorganicchemistry.com

The sequence can be optimized by carefully selecting:

The Base: The choice of base for generating the ylide (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) affects the reactivity and stereoselectivity of the reaction.

The Ylide Structure: The nature of the substituents on the phosphorus ylide can determine whether the Z- or E-alkene is formed preferentially. organic-chemistry.org For the synthesis of this compound, a non-stabilized ylide would be required to introduce the ethyl group, which typically favors the formation of the Z-isomer, leading to the desired cyclic product. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are safer and more sustainable. youtube.com These principles can be applied to the synthesis of this compound to minimize its environmental footprint.

Key green chemistry considerations include:

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are often highly atom-economical. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents like benzene (B151609) or chloroform (B151607) with greener alternatives such as water, ethanol, or supercritical CO2. nih.gov In some cases, reactions can be run under solvent-free conditions.

Energy Efficiency: Employing energy-efficient heating methods like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: Whenever possible, utilizing starting materials derived from renewable resources rather than petrochemicals.

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. As discussed, organocatalysts or recyclable solid-supported catalysts are particularly aligned with green chemistry principles. nih.gov

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis of this compound |

|---|---|

| Prevention | Optimize reaction conditions to minimize byproduct formation. |

| Atom Economy | Utilize multicomponent or tandem reactions to incorporate most atoms from reactants into the product. |

| Safer Solvents | Explore aqueous media or biodegradable solvents for key reaction steps. nih.govrsc.org |

| Energy Efficiency | Investigate microwave-assisted synthesis to reduce reaction times and energy input. |

| Catalysis | Employ recyclable metal-free catalysts to improve sustainability. researchgate.net |

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling product outcomes. The formation of the isochromenone ring system can proceed through several distinct mechanistic pathways.

Mechanistic Pathways of Cyclization Reactions

The final, ring-forming step is the most critical in the synthesis of this compound. The mechanism of this cyclization depends on the chosen synthetic route.

Intramolecular Wittig Reaction Pathway: In a synthesis employing an intramolecular Wittig reaction, the key mechanistic step is the [2+2] cycloaddition between the ylide and the carbonyl group. Strong evidence suggests that for many Wittig reactions, the formation of the oxaphosphetane intermediate occurs directly, without the formation of a discrete betaine intermediate, especially under lithium-free conditions. wikipedia.org The oxaphosphetane then undergoes a retro-[2+2] cycloaddition to eliminate triphenylphosphine oxide and form the C=C double bond within the newly formed lactone ring.

Acylation-Cyclization of Homophthalic Acid Pathway: When starting from 4-chlorohomophthalic anhydride and propionyl chloride, the mechanism likely involves the initial acylation of the anhydride. researchgate.neteurjchem.com This is followed by an intramolecular Claisen-type condensation. The resulting enolate attacks the ester carbonyl, leading to a cyclized intermediate. Subsequent loss of a leaving group (like water or an alcohol) and decarboxylation would then generate the aromatic isochromenone ring system.

Palladium-Catalyzed Carbonylation Pathway: A more advanced route could involve a palladium-catalyzed carbonylation and cyclization. In such a mechanism, an ortho-halobenzoate could undergo oxidative addition to a Pd(0) catalyst, followed by CO insertion. The resulting acyl-palladium complex could then be trapped by an internally generated enolate from an ethyl ketone precursor, leading to the cyclized product after reductive elimination. This method offers a concise route to the isocoumarin framework. researchgate.net

Role of Intermediates and Transition States

The proposed Sonogashira coupling and subsequent cyclization proceed through a series of well-defined intermediates and transition states.

Sonogashira Coupling: The catalytic cycle of the Sonogashira reaction is widely accepted to involve two interconnected cycles, one for palladium and one for copper. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com

Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (methyl 2-iodo-5-chlorobenzoate) to a Pd(0) species, forming a Pd(II)-aryl complex. This is often the rate-determining step. youtube.com

Copper Cycle: Concurrently, the terminal alkyne (1-butyne) reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II)-aryl complex in a transmetalation step, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the coupled product, methyl 2-(but-1-yn-1-yl)-5-chlorobenzoate, and regenerate the active Pd(0) catalyst.

Intramolecular Cyclization: The subsequent cyclization of the alkyne-substituted benzoate (B1203000) can be promoted by various means, each involving distinct intermediates.

Acid-Catalyzed Cyclization: In the presence of a strong acid, the ester carbonyl can be protonated, activating it towards nucleophilic attack by the alkyne. This would proceed through a vinyl cation intermediate, which would then be trapped by the carboxylate oxygen to form the lactone ring.

Metal-Catalyzed Cyclization: Alternatively, a soft metal catalyst, such as gold or palladium, can activate the alkyne towards intramolecular attack by the ester carbonyl oxygen. Gold-catalyzed cycloisomerization reactions of ortho-alkynylbenzoates are known to proceed via a 6-endo-dig cyclization pathway. acs.org This involves the formation of a metal-vinylidene or metal-π-alkyne complex, which facilitates the nucleophilic attack of the carbonyl oxygen.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

The proposed synthetic route offers excellent control over selectivity at various stages.

Chemoselectivity: The Sonogashira coupling is highly chemoselective, favoring the reaction between the aryl iodide and the terminal alkyne without affecting the chloro substituent or the methyl ester. The choice of an iodide over a less reactive chloride at the 2-position of the starting benzoate is crucial for this selectivity.

Regioselectivity: The regioselectivity of the Sonogashira coupling is inherently controlled by the positions of the iodo and chloro substituents on the aromatic ring. The subsequent 6-endo-dig cyclization is also highly regioselective, leading specifically to the formation of the six-membered lactone ring of the isochromen-1-one core. Alternative cyclization pathways, such as a 5-exo-dig cyclization, are generally disfavored for these substrates.

Stereoselectivity: The synthesis of this compound as described does not involve the formation of any new stereocenters, and therefore, issues of stereoselectivity are not pertinent in this specific case. However, for the synthesis of related 3-substituted isochromenones with a chiral center at the 3-position, stereoselective methods would be required.

Scalability Considerations for this compound Synthesis

The scalability of the proposed synthesis depends on several factors for each step.

Sonogashira Coupling:

Catalyst Loading and Cost: Palladium catalysts can be expensive, which can be a significant cost driver on a large scale. organic-chemistry.org Research into highly active catalysts with low loadings is crucial. The use of phosphine-free palladium catalysts or reusable heterogeneous catalysts could mitigate these costs.

Reaction Conditions: The reaction is typically carried out under mild conditions, which is advantageous for large-scale production. wikipedia.org However, the need for an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) can add to the operational complexity and cost.

Purification: The purification of the coupled product from the catalyst residues and byproducts is a critical step that needs to be optimized for scalability.

Intramolecular Cyclization:

Reagent Stoichiometry: Acid-catalyzed cyclization may require stoichiometric amounts of strong acids, leading to potential corrosion and waste disposal issues on a large scale.

Catalytic Efficiency: Metal-catalyzed cyclizations, particularly with gold or palladium, can be highly efficient with low catalyst loadings. acs.org The recovery and recycling of these precious metal catalysts would be a key consideration for industrial-scale synthesis.

Product Isolation: The isolation of the final product, this compound, would likely involve standard techniques such as crystallization or chromatography. The optimization of these processes to maximize yield and purity while minimizing solvent use and waste generation is essential for a scalable process.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Ethyl 1h Isochromen 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For a molecule such as 6-chloro-3-ethyl-1H-isochromen-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. For the ethyl group, a clear correlation between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons would be expected. It would also help to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the carbon signals for the ethyl group's CH2 and CH3, as well as the protonated carbons of the aromatic and heterocyclic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying longer-range (2-3 bond) C-H correlations. It would be crucial for piecing together the molecular skeleton. For instance, correlations from the protons of the ethyl group to the C3 and C4 carbons of the isochromenone core would confirm its position. Similarly, correlations from the aromatic protons to the quaternary carbons (such as C4a, C6, C8a, and the carbonyl C1) would be vital for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be instrumental in determining the preferred conformation of the ethyl group relative to the heterocyclic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general values for similar structures. Actual experimental values would be necessary for a definitive analysis.

| Atom No. | ¹³C Chemical Shift (ppm) (Predicted) | ¹H Chemical Shift (ppm) (Predicted) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

| 1 | ~162 | - | - | - | - | H4, H8 |

| 3 | ~150 | - | - | - | - | H4, H1', H2' |

| 4 | ~100 | ~6.5 | s | - | - | C1, C3, C4a, C5 |

| 4a | ~138 | - | - | - | - | H4, H5, H8 |

| 5 | ~128 | ~7.5 | d | ~8.5 | H7 | C4, C4a, C6, C7 |

| 6 | ~135 | - | - | - | - | H5, H7 |

| 7 | ~130 | ~7.4 | d | ~8.5 | H5 | C5, C6, C8, C8a |

| 8 | ~125 | ~7.8 | s | - | - | C1, C4a, C7, C8a |

| 8a | ~120 | - | - | - | - | H7, H8 |

| 1' | ~28 | ~2.7 | q | ~7.5 | H2' | C3, C4, C2' |

| 2' | ~12 | ~1.3 | t | ~7.5 | H1' | C3, C1' |

Conformational Analysis via NMR Spectroscopy

The orientation of the ethyl group at the C3 position could be investigated using NOESY data. Spatial proximity between the methylene protons of the ethyl group and the H4 proton would provide insights into the rotational preference around the C3-C1' bond.

Dynamic NMR Studies (if applicable)

Dynamic NMR studies would be relevant if there were evidence of restricted rotation or other conformational exchange processes occurring on the NMR timescale. For a simple ethyl group, this is unlikely to be a significant factor at room temperature.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would provide an accurate mass measurement of the molecular ion, which is essential for confirming the elemental composition (C11H9ClO2). The expected exact mass would be calculated and compared to the experimental value.

The fragmentation pathway in electron ionization mass spectrometry (EI-MS) would likely involve characteristic losses. A primary fragmentation could be the loss of the ethyl group (•C2H5) or the loss of a chlorine radical (•Cl). Another common fragmentation for lactones is the loss of carbon monoxide (CO). A hypothetical fragmentation is shown below.

| m/z (Predicted) | Ion Formula | Fragment Lost |

| 208/210 | [C11H9ClO2]+• (M+•) | - |

| 179/181 | [C9H6ClO]+• | •C2H5 |

| 173 | [C11H9O2]+• | •Cl |

| 151 | [C9H6O]+• | •Cl, CO |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide information about the functional groups present in the molecule.

FTIR: A strong absorption band characteristic of the α,β-unsaturated lactone (ester) carbonyl (C=O) group would be expected in the region of 1720-1740 cm⁻¹. Other significant peaks would include C=C stretching vibrations for the aromatic and heterocyclic rings (~1600-1450 cm⁻¹) and C-H stretching vibrations (~3100-2850 cm⁻¹). The C-Cl stretching vibration would appear in the fingerprint region.

Raman: Raman spectroscopy would complement the FTIR data, being particularly sensitive to the non-polar C=C bonds of the aromatic system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~2980-2850 |

| C=O stretch (lactone) | ~1740-1720 |

| C=C stretch (aromatic/vinyl) | ~1610-1450 |

| C-O stretch | ~1250-1100 |

| C-Cl stretch | ~800-600 |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Visible spectrum of this compound is dictated by the electronic transitions within its chromophore. The fundamental chromophore is the 1H-isochromen-1-one system, which comprises a benzene (B151609) ring fused to an α,β-unsaturated lactone ring. This extended π-system is responsible for the compound's absorption of ultraviolet and visible light.

The electronic transitions observed in molecules like this compound are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions involve the promotion of a non-bonding electron, typically from one of the oxygen atoms in the lactone ring, to a π* antibonding orbital. These transitions are usually of lower intensity compared to π → π* transitions.

The presence of substituents on the isocoumarin (B1212949) ring modifies the electronic properties of the chromophore and thus the absorption spectrum. The chlorine atom at the 6-position, being an auxochrome, can influence the position and intensity of the absorption maxima through its inductive and resonance effects. The ethyl group at the 3-position, being an alkyl group, generally has a smaller, often bathochromic (red shift), effect on the spectrum.

Table 1: Hypothetical UV-Visible Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~220-240 | ~15,000-25,000 | π → π |

| ~260-280 | ~8,000-12,000 | π → π |

| ~300-330 | ~1,000-3,000 | n → π* |

Note: The data in this table are hypothetical and are presented for illustrative purposes based on the general spectroscopic behavior of isocoumarin derivatives. Actual experimental values may vary.

The solvent in which the spectrum is recorded can also influence the absorption maxima. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Forms (if applicable)

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a sample. nih.gov This technique is only applicable to molecules that are chiral and have been resolved into their individual enantiomers.

The structure of this compound, as depicted, does not possess a stereocenter and is therefore achiral. Consequently, a solution of this compound would not exhibit an ECD spectrum.

However, if a chiral center were introduced into the molecule, for instance through substitution or by creating a chiral axis, the resulting enantiomers would be expected to show ECD spectra that are mirror images of each other. In such a hypothetical scenario, ECD spectroscopy could be employed to determine the absolute configuration of the enantiomers by comparing the experimental ECD spectrum with that predicted by quantum-mechanical calculations. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and auxochromes within the molecule.

As there are no reports on the synthesis or resolution of chiral derivatives of this compound in the reviewed literature, the application of chiroptical spectroscopy to this specific compound is not currently relevant. Should chiral analogues be developed in the future, ECD would be an indispensable tool for their structural elucidation.

Theoretical and Computational Studies on 6 Chloro 3 Ethyl 1h Isochromen 1 One

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific research data is available for the DFT-based geometry optimization and energy calculations of 6-chloro-3-ethyl-1H-isochromen-1-one.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

There is no published information regarding the Molecular Electrostatic Potential (MEP) or Frontier Molecular Orbital (FMO) analysis of this compound.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Predictions

Specific computational predictions for the NMR chemical shifts of this compound are not found in the current scientific literature.

Theoretical UV-Vis Absorption and Emission Spectra

There are no available theoretical studies on the UV-Vis absorption and emission spectra of this compound.

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

No molecular dynamics simulation studies concerning the conformational landscapes or solvation effects of this compound have been reported.

In Silico Mechanistic Studies of this compound Reactions

Understanding the formation and subsequent reactions of this compound at a molecular level is fundamental for optimizing synthetic routes and predicting its chemical behavior. In silico mechanistic studies, primarily employing Density Functional Theory (DFT), are instrumental in this regard. These studies can map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction pathways.

For the synthesis of the isochromenone core, theoretical calculations can elucidate the step-by-step mechanism. For instance, in a metal-catalyzed cyclization reaction to form the isochromenone ring, DFT calculations can model the coordination of the starting materials to the metal center, the energetics of the bond-forming steps, and the final product release. nih.gov Such studies often compare different possible pathways to determine the most energetically favorable route.

A hypothetical reaction mechanism for the functionalization of this compound could also be investigated. For example, the susceptibility of different positions on the molecule to nucleophilic or electrophilic attack can be predicted by calculating molecular electrostatic potential (MEP) maps and Fukui functions. These computational tools highlight regions of electron density and reactivity.

Table 1: Hypothetical DFT Calculation Results for a Key Reaction Step of this compound

| Parameter | Calculated Value (kcal/mol) | Description |

| ΔG‡ | 25.3 | Gibbs free energy of activation for the rate-determining step. |

| ΔE | -15.8 | Overall reaction energy, indicating an exothermic process. |

| Imaginary Frequency | -450 cm⁻¹ | Confirms the presence of a true transition state structure. |

This table presents hypothetical data that would be generated from DFT calculations to describe the energetics of a reaction involving this compound.

These in silico mechanistic studies are not only predictive but also serve to rationalize experimental observations. By correlating calculated energies with experimental yields and reaction conditions, a deeper and more quantitative understanding of the chemical transformations involving this compound can be achieved. ut.ac.ir

Ligand-Protein Docking and Molecular Modeling for Potential Biological Interactions (at a mechanistic level)

The isochromenone scaffold is present in various natural products and synthetic compounds with diverse biological activities, including antimicrobial, and antitumor effects. nih.gov Molecular docking and modeling are powerful computational techniques to predict and analyze the potential interactions of this compound with biological targets at a molecular level.

The initial step in such a study involves identifying potential protein targets. Based on the activities of related isochromanone derivatives, enzymes such as acetylcholinesterase have been identified as potential targets. nih.gov Other potential targets could be inferred from the biological activities of similar heterocyclic compounds. nih.gov

Once a target protein is selected, molecular docking simulations are performed. These simulations predict the preferred binding orientation and conformation of this compound within the active site of the protein. The strength of this interaction is quantified by a docking score or binding energy, which provides an estimate of the binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Protein Target

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.5 | Predicted binding affinity of the ligand to the protein's active site. |

| Interacting Residues | Tyr121, Trp279, Phe330 | Key amino acid residues in the active site involved in binding. |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | The nature of the non-covalent interactions stabilizing the ligand-protein complex. |

| Hydrogen Bond Distance (Å) | 2.9 | Distance between the carbonyl oxygen of the ligand and a donor hydrogen on a protein residue. |

This table illustrates the type of data generated from a molecular docking study, providing insights into the specific interactions between the compound and a hypothetical protein target.

Beyond simple docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules in the binding process.

These computational approaches provide a mechanistic rationale for potential biological activity by identifying the specific amino acid residues that interact with the chloro, ethyl, and lactone functionalities of this compound. This information is invaluable for the rational design of more potent and selective analogs.

Photophysical Properties and Advanced Materials Applications of 6 Chloro 3 Ethyl 1h Isochromen 1 One

Comprehensive Analysis of Absorption and Emission Characteristics

The absorption and emission properties of isocoumarin (B1212949) derivatives are intrinsically linked to their electronic structure, which is influenced by the nature and position of substituents on the aromatic ring and the lactone moiety. In a study that synthesized a series of 3-substituted isocoumarins, the derivatives generally exhibited absorption maxima (λa) around 280 nm in tetrahydrofuran (B95107) (THF), with additional bands appearing between 300 and 400 nm. mdpi.com The molar extinction coefficients (ε) for these transitions are typically greater than 104 L·mol−1·cm−1, indicating that they are electronically allowed π→π* transitions. mdpi.com The emission wavelengths for these compounds are primarily observed around 420 nm, resulting in purple fluorescence. mdpi.com

For the specific compound, 6-chloro-3-ethyl-1H-isochromen-1-one (referred to as 4u in a recent study), it was noted to have the smallest conjugated system among the tested derivatives. mdpi.com This structural feature has a profound impact on its emissive properties.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For many 3-substituted isocoumarin derivatives, the absolute fluorescence quantum yield in THF can be significant, with values reaching up to 14% for some derivatives. mdpi.com However, in the case of This compound , it was found to exhibit a hardly detectable fluorescence quantum yield . mdpi.com This suggests that for this particular substitution pattern, non-radiative decay pathways are overwhelmingly dominant.

Fluorescence lifetime (τF), the average time a molecule spends in the excited state before returning to the ground state, is another key characteristic. While specific lifetime data for this compound is unavailable due to its negligible emission, studies on other fluorescent coumarin (B35378) and isocoumarin derivatives show that lifetimes are sensitive to the molecular structure and environment.

The following table presents photophysical data for a selection of 3-substituted isocoumarins in THF, illustrating the range of properties observed in this class of compounds.

| Compound | λa (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF (%) |

| 3-phenyl-1H-isochromen-1-one (4a) | 305 | 418 | 9428 | 5 |

| 3-(naphthalen-2-yl)-1H-isochromen-1-one (4k) | 328 | 421 | 7246 | 11 |

| 3-(4-(diphenylamino)phenyl)-1H-isochromen-1-one (4p) | 387 | 457 | 4205 | 10 |

| 6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-one (4t) | 325 | 420 | 7421 | 12 |

| This compound (4u) | N/A | N/A | N/A | ~0 |

| Data sourced from a study by Wei et al. (2024) for compounds in THF. mdpi.com |

The photophysical properties of isocoumarins, particularly those with donor-acceptor character, can be significantly influenced by the solvent polarity. unimi.it A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is often observed for π→π* transitions, indicating a more polar excited state compared to the ground state. nih.govresearchgate.net This phenomenon, known as solvatochromism, arises from the reorientation of solvent molecules around the excited state dipole, which lowers its energy. evidentscientific.com

While specific data for this compound is not available, general principles suggest that as a relatively non-polar molecule, it would exhibit less pronounced solvatochromic shifts compared to isocoumarins with strong electron-donating and withdrawing groups.

Mechanistic Understanding of Fluorescence Enhancement or Quenching

The negligible fluorescence of this compound points towards efficient fluorescence quenching mechanisms. The presence of the chlorine atom at the 6-position is a key factor. Halogen atoms can promote intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1) via the heavy-atom effect. nih.gov This process populates the triplet state at the expense of the singlet state, thereby quenching fluorescence and potentially enhancing phosphorescence or promoting non-radiative decay from the triplet state.

In a study on silicon(IV) phthalocyanines, it was observed that increasing the number of chloro substituents led to a decrease in fluorescence quantum yield and an increase in singlet oxygen quantum yield, which is consistent with the heavy-atom effect promoting ISC. nih.gov

Furthermore, the lack of an extended π-conjugated system in the 3-ethyl substituent of this compound, compared to aryl or other conjugated groups, limits the extent of intramolecular charge transfer (ICT). mdpi.com ICT is often a key factor in the design of highly fluorescent molecules.

Design Principles for Isocoumarin-Based Fluorescent Materials

The design of highly fluorescent isocoumarin-based materials hinges on several key principles aimed at maximizing the fluorescence quantum yield and tuning the emission wavelength.

Extended π-Conjugation: Introducing aryl or other conjugated groups at the 3-position of the isocoumarin core generally leads to a red-shift in both absorption and emission spectra and can enhance the quantum yield. mdpi.com

Donor-Acceptor (D-π-A) Architecture: Creating a push-pull system by incorporating electron-donating groups (EDGs) on one end of the molecule and electron-withdrawing groups (EWGs) on the other, connected by a π-bridge (the isocoumarin core), is a well-established strategy to induce strong intramolecular charge transfer (ICT) and enhance fluorescence. researchgate.netunimi.it

Minimizing Non-Radiative Decay: Avoiding substituents that promote non-radiative decay pathways is crucial. This includes limiting the presence of heavy atoms that can induce intersystem crossing, unless triplet state population is desired for specific applications like photodynamic therapy or OLEDs. nih.gov

Structural Rigidity: A rigid molecular structure can suppress non-radiative decay channels associated with vibrational and rotational freedom, thus increasing the fluorescence quantum yield.

Exploration of this compound in Optical Sensors and Probes

Given its extremely low fluorescence quantum yield, this compound in its native state is not a suitable candidate for a "turn-on" or "turn-off" fluorescent sensor. However, the isocoumarin scaffold itself is a viable platform for the development of such sensors. nih.govnih.gov For instance, a coumarin-based sensor for Cu2+ was designed where the coordination of the metal ion led to fluorescence quenching. nih.govnih.gov

Theoretically, the this compound framework could be chemically modified to serve as a pro-fluorophore. A reaction with a specific analyte could potentially displace the chlorine atom or modify the ethyl group in a way that "switches on" fluorescence by disrupting the quenching mechanism or creating a more favorable electronic structure. However, no such applications have been reported for this specific compound.

Theoretical Corroboration of Experimental Photophysical Data

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding and predicting the photophysical properties of fluorescent molecules. mdpi.comnih.govresearchgate.net These methods can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the nature of electronic transitions.

For a series of 3-substituted isocoumarins, theoretical calculations have shown that almost all the molecules maintain good planarity, which is conducive to fluorescence. mdpi.com The calculated HOMO and LUMO energy levels and their distribution can provide insights into the intramolecular charge transfer characteristics of these molecules. mdpi.com

While specific theoretical studies on this compound are not available, DFT calculations could be employed to:

Corroborate the experimental finding of a very low quantum yield by investigating the potential energy surfaces of the excited states and identifying pathways for non-radiative decay.

Calculate the spin-orbit coupling matrix elements to quantify the efficiency of intersystem crossing induced by the chlorine atom.

Simulate the absorption spectrum and compare it with experimental data for related compounds.

Such theoretical investigations would provide a deeper understanding of the structure-property relationships that govern the photophysical behavior of this and other substituted isocoumarins.

Mechanistic Investigations of Biochemical Interactions and Molecular Targets of 6 Chloro 3 Ethyl 1h Isochromen 1 One

Enzyme Inhibition Studies: Specificity and Kinetic Mechanisms (e.g., Pancreatic Cholesterol Esterase Inhibition)

There are no available scientific studies on the enzyme inhibition properties of 6-chloro-3-ethyl-1H-isochromen-1-one. Research into its specificity for any enzyme, including pancreatic cholesterol esterase, and its kinetic mechanisms has not been published.

Identification of Key Residues and Binding Pockets

In the absence of enzyme inhibition studies, there is no information regarding the key amino acid residues or binding pockets that may be involved in the interaction of this compound with any enzymatic targets.

Reversible vs. Irreversible Inhibition Mechanisms

There is no available data to determine whether this compound would act as a reversible or irreversible inhibitor of any enzyme.

Interaction with Biomacromolecules (e.g., DNA, RNA, Proteins) at the Molecular Level

No peer-reviewed research could be located that investigates the interaction of this compound with biomacromolecules such as DNA, RNA, or proteins at a molecular level.

Binding Affinity and Mode of Interaction Studies (in vitro)

There are no published in vitro studies detailing the binding affinity or the specific mode of interaction between this compound and any biomacromolecules.

Spectroscopic Signatures of Molecular Recognition

No spectroscopic data, such as that from nuclear magnetic resonance (NMR), X-ray crystallography, or other spectroscopic techniques, is available to characterize the molecular recognition of any biomacromolecule by this compound.

Elucidation of Cellular Pathway Modulation by this compound (at a mechanistic, non-clinical level)

There is a complete absence of research in the scientific literature regarding the effects of this compound on cellular pathways. Mechanistic studies at a non-clinical level have not been reported.

Data Tables

No data is available for the generation of interactive data tables concerning the biochemical interactions of this compound.

Molecular Target Identification and Validation Methodologies (in vitro)

The identification and subsequent validation of molecular targets are pivotal in elucidating the mechanism of action of a bioactive compound. For a novel agent such as this compound, a multi-pronged in vitro approach is typically employed to identify its primary molecular interacting partners and to confirm these interactions. This process often begins with broad screening assays and progressively narrows down to more specific, target-oriented validation studies.

A common starting point is phenotypic screening , where the compound is tested across a panel of human cancer cell lines to identify patterns of antiproliferative activity. The MTT assay, for instance, is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation after treatment with the compound. nih.gov Should this compound exhibit significant cytotoxic or cytostatic effects against specific cell lines, this can provide initial clues about its potential mechanisms and the cellular pathways it may be perturbing.

Following initial phenotypic observations, target-based screening methodologies are employed to identify specific protein interactions. A broad-based approach might involve profiling the compound against a large panel of purified enzymes, particularly those known to be modulated by isocoumarin-like structures, such as kinases, proteases, and metabolic enzymes like cytochrome P450s. distantreader.orgnih.gov For example, a kinase panel assay would measure the ability of this compound to inhibit the activity of hundreds of different kinases, potentially identifying a specific kinase or kinase family as a primary target. Similarly, its effect on enzymes like α-glucosidase or lipoxygenase could be assessed using specific enzyme inhibition assays. mdpi.comnih.gov

Once a putative molecular target is identified, a series of validation assays are conducted to confirm the interaction and characterize its nature. These assays are crucial to ensure that the observed biological effect of the compound is indeed mediated through the identified target.

A primary validation method is the determination of the half-maximal inhibitory concentration (IC50) . This is a quantitative measure of the compound's potency in inhibiting a specific biological or biochemical function, such as the activity of a target enzyme. nih.gov The IC50 value is determined by measuring the activity of the purified enzyme in the presence of varying concentrations of this compound.

To further understand the mechanism of inhibition, enzyme kinetic studies are performed. These experiments, which involve measuring reaction rates at different substrate and inhibitor concentrations, can distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. youtube.com This information provides deeper insight into how the compound interacts with the enzyme, for instance, whether it binds to the active site or an allosteric site.

Direct binding assays can also be employed to confirm a physical interaction between the compound and its target protein. Techniques such as isothermal titration calorimetry (ITC) or thermal shift assays (TSA) can be utilized. ITC measures the heat change upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters. TSA measures the change in the thermal stability of a protein upon ligand binding.

Finally, cellular and molecular biology techniques in relevant cell lines are used to validate the target in a more physiological context. For example, if a specific kinase is identified as a target, one could assess the phosphorylation status of its known downstream substrates in cells treated with this compound. A reduction in the phosphorylation of these substrates would provide strong evidence that the compound is engaging and inhibiting the target kinase within the cell.

Table 1: Hypothetical In Vitro Target Identification Profile for this compound

| Assay Type | Target/Cell Line | Endpoint Measured | Result |

| Phenotypic Screen | MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | IC50 = 5.2 µM |

| HCT116 (Colon Cancer) | Cell Viability (MTT Assay) | IC50 = 8.9 µM | |

| A549 (Lung Cancer) | Cell Viability (MTT Assay) | IC50 > 50 µM | |

| Enzyme Inhibition | Kinase Panel (400 kinases) | % Inhibition at 10 µM | >90% inhibition of Kinase X |

| α-Glucosidase | Enzymatic Activity | IC50 = 25 µM | |

| Lipoxygenase (LOX) | Enzymatic Activity | IC50 > 100 µM | |

| Target Validation | Purified Kinase X | IC50 Determination | IC50 = 0.8 µM |

| Enzyme Kinetics | Mode of Inhibition | Competitive with ATP | |

| Cellular Assay | Phosphorylation of Substrate Y | Decreased phosphorylation |

Structure-Activity Relationship (SAR) Studies for Biochemical Potency and Selectivity (focused on molecular mechanisms)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. drugdesign.org For this compound, SAR studies would focus on elucidating the roles of the chloro substituent, the ethyl group, and the isochromenone core in its interaction with its molecular target(s), aiming to enhance potency and selectivity.

The isochromenone scaffold serves as the foundational structure. The lactone ring within this core is often crucial for biological activity, potentially acting as a Michael acceptor or participating in hydrogen bonding interactions with the target protein. Saturation of the lactone ring, for instance, would likely lead to a significant decrease or complete loss of activity, as has been observed in related chromone (B188151) series. nih.gov

The substituents on the isochromenone ring play a critical role in modulating the compound's properties. The 6-chloro group is an electron-withdrawing substituent. Its presence can influence the electronic distribution of the aromatic ring and the reactivity of the lactone. In SAR studies, this position could be explored by replacing the chlorine with other halogens (e.g., fluorine, bromine) to probe the effect of both electronegativity and atomic size on activity. Additionally, introducing electron-donating groups (e.g., methoxy (B1213986), methyl) at this position would help to understand the electronic requirements for optimal target engagement. researchgate.net For instance, if the chlorine atom is involved in a key halogen bond with the target protein, its replacement could drastically alter binding affinity.

The 3-ethyl group occupies a position on the lactone ring. Its size, shape, and lipophilicity can significantly impact how the compound fits into the binding pocket of its target. SAR studies would involve modifying this group to explore the spatial and hydrophobic constraints of the binding site. For example, the ethyl group could be replaced with smaller (methyl) or larger (propyl, butyl) alkyl chains to determine the optimal chain length. drugdesign.org Introducing branching (e.g., isopropyl) or cyclic structures (e.g., cyclopropyl) could further probe the topology of the binding pocket. The introduction of polar functional groups onto the ethyl chain (e.g., a hydroxyl group) could also be investigated to see if additional hydrogen bonding interactions can be formed with the target, potentially increasing potency and selectivity.

The combination of these modifications would allow for the development of a comprehensive SAR model. This model would guide the rational design of new analogs with improved biochemical potency and a more refined selectivity profile, minimizing off-target effects.

Table 2: Hypothetical Structure-Activity Relationship Data for Analogs of this compound against Kinase X

| Compound | R1 (Position 6) | R2 (Position 3) | IC50 against Kinase X (µM) |

| Parent Compound | -Cl | -CH2CH3 | 0.8 |

| Analog 1 | -H | -CH2CH3 | 15.2 |

| Analog 2 | -F | -CH2CH3 | 1.5 |

| Analog 3 | -Br | -CH2CH3 | 0.9 |

| Analog 4 | -OCH3 | -CH2CH3 | 25.8 |

| Analog 5 | -Cl | -H | 45.1 |

| Analog 6 | -Cl | -CH3 | 2.1 |

| Analog 7 | -Cl | -CH2CH2CH3 | 1.2 |

| Analog 8 | -Cl | -CH(CH3)2 | 10.5 |

Derivatization Strategies and Structure Property Relationship Spr Studies of 6 Chloro 3 Ethyl 1h Isochromen 1 One Analogues

Rational Design of Derivatives Based on Computational and Mechanistic Insights

The design of novel 6-chloro-3-ethyl-1H-isochromen-1-one analogues is increasingly guided by computational and mechanistic studies to predict their properties and biological interactions. nih.gov Understanding the structure and thermodynamics of protein-ligand interactions is fundamental to rational drug discovery. nih.gov By creating correlations between a compound's chemical structure and the thermodynamics of its binding to a target protein, researchers can more effectively design new derivatives. nih.gov

Computational models can predict how modifications to the isochromen-1-one core will affect its electronic and steric properties, which in turn influence its reactivity and interactions with biological targets. For instance, in silico studies, including molecular docking, can forecast the drug-likeness, bioactivity, and ADME (absorption, distribution, metabolism, and excretion) properties of proposed analogues before their synthesis. mdpi.com Such predictive work helps to prioritize synthetic efforts on compounds with the highest potential for desired activities. mdpi.comrsc.org

Mechanistic insights into the reactions of isochromenones are also crucial. For example, understanding the stereoelectronic effects of the lactone ring can explain its reactivity compared to open-chain esters. nih.gov The higher acidity of the C-H bond adjacent to the carbonyl group in some lactones, for instance, makes them more amenable to certain synthetic transformations. nih.gov This knowledge allows for the rational selection of reagents and reaction conditions to achieve specific structural modifications.

Synthetic Approaches to this compound Analogues and Libraries

A variety of synthetic methods have been developed for the preparation of isochromenone derivatives and libraries of related compounds. organic-chemistry.orgrsc.org These strategies often involve the construction of the core bicyclic ring system followed by the introduction or modification of substituents.

One common approach involves the palladium-catalyzed reaction of appropriate starting materials. For example, a cascade carbocyclization of 2-iodobenzyl-3-phenylpropiolates with arynes, catalyzed by palladium, can yield various isochromen-6-ones. rsc.org Another palladium-catalyzed method involves the reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides to produce 3-alkynylated isochroman-1-ones. organic-chemistry.org

The generation of "libraries" of compounds, collections of structurally related molecules, is a powerful tool in drug discovery and materials science. nih.govvapourtec.com These libraries can be created through combinatorial synthesis, where a series of building blocks are systematically combined to produce a large number of different products. nih.govvapourtec.com For isochromenone analogues, this could involve reacting a common isochromenone precursor with a diverse set of reagents to introduce a variety of substituents at different positions. Automated continuous flow synthesis can be employed to streamline the production of these libraries. vapourtec.com

For instance, a library of 6-substituted 1H-benzimidazole derivatives was synthesized by reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine (B140028) and 4-chloro-o-phenylenediamine. rsc.org A similar combinatorial approach could be applied to the this compound scaffold to generate a diverse library for screening.

Impact of Substituent Effects on Synthetic Yields and Functional Group Tolerance

The nature of substituents on the aromatic ring and at other positions of the isochromen-1-one core can significantly influence the efficiency of synthetic reactions and the compatibility of various functional groups.

Electron-donating and electron-withdrawing groups can affect the reactivity of the starting materials and intermediates, thereby impacting reaction rates and yields. For example, in the synthesis of certain lactones, derivatives bearing either electron-donating or electron-withdrawing groups on the phenyl ring were synthesized in good yields. rsc.org However, in some cases, an electron-deficient substituent was found to counteract a loss of enantioselectivity caused by another substituent. rsc.org

The choice of catalyst and reaction conditions can also be critical for achieving high yields, especially when dealing with less reactive starting materials. For instance, the use of a phase transfer catalyst like tetra-n-butyl ammonium (B1175870) bromide (TBAB) has been shown to significantly improve both the reaction time and yield in certain lactone syntheses. nih.gov The amount of catalyst can also be optimized to achieve high yields, though this may require longer reaction times. nih.gov

Functional group tolerance is another important consideration. Some synthetic methods may not be compatible with certain functional groups, leading to undesired side reactions or decomposition of the product. For example, in the synthesis of some isochromanone derivatives, the presence of certain functional groups might necessitate adjustments to the catalyst loading or the use of different ligands to maintain good enantioselectivity. rsc.org

Table 1: Impact of Reaction Conditions on the Yield of a Lactone Product

| Entry | Catalyst | Catalyst amount (equiv) | Base | Base amount (equiv) | Time (h) | Yield (%) |

| 1 | - | - | K₂CO₃ | 1.2 | 24 | 65 |

| 2 | TBAB | 0.1 | K₂CO₃ | 1.2 | 2 | 90 |

| 3 | TBAB | 0.05 | K₂CO₃ | 1.2 | 3 | 91 |

| 4 | TBAB | 0.1 | K₂CO₃ | 0.1 | 5 | 92 |

| 5 | TBAB | 0.01 | K₂CO₃ | 0.1 | 24 | 89 |

| 6 | TBAB | 0.1 | K₂CO₃ | 0.1 | 5 | 95 |

| 7 | TBAB | 0.1 | Li₂CO₃ | 0.1 | 5 | 70 |

This table is illustrative and based on data for a related lactone synthesis. nih.gov

Systematic Evaluation of Structural Modifications on Photophysical Properties

The photophysical properties of isochromen-1-one analogues, such as their fluorescence emission, can be systematically tuned by making specific structural modifications. researchgate.net These properties are highly dependent on the electronic nature of the molecule and the presence of functional groups that can influence intramolecular charge transfer and other photophysical processes. researchgate.net

The fluorescence of a molecule can be enhanced or quenched by structural changes. Disrupting the energy transduction pathway that normally follows the absorption of a photon can lead to an increase in fluorescence. nih.gov For instance, in some photoreceptors, specific amino acid substitutions near the chromophore-binding pocket can increase fluorescence by discouraging non-radiative decay pathways. nih.gov Similarly, modifications to the this compound scaffold could be designed to enhance its fluorescent properties for applications in imaging or sensing. It's important to note that fluorescent labeling can sometimes induce structural changes in molecules like antibodies, potentially affecting their function. nih.gov

Table 2: Hypothetical Photophysical Data for this compound Analogues

| Analogue | Substituent at C-8 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| A | -H | 320 | 410 | 0.15 |

| B | -NH₂ | 345 | 450 | 0.45 |

| C | -NO₂ | 330 | 420 | 0.05 |

| D | -OCH₃ | 335 | 440 | 0.30 |

This table is a hypothetical representation to illustrate the potential effects of substituents on photophysical properties and is not based on experimentally determined values for these specific compounds.

Correlation of Structural Changes with Biochemical Interaction Mechanisms

Structure-activity relationship (SAR) studies are essential for understanding how changes in the chemical structure of a molecule affect its biological activity. drugdesign.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, it is possible to identify key structural features responsible for its interactions with biological targets. mdpi.comnih.gov

For example, in a series of chromone (B188151) derivatives, it was found that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were important for the inhibition of a specific protein. nih.gov Methylation of a central amide nitrogen in these compounds significantly altered their affinity for the target protein. nih.gov Such findings help to build a model of the binding site and guide the design of more potent and selective inhibitors.

The introduction of different substituents can affect a molecule's lipophilicity, which in turn can influence its biological activity. nih.gov For instance, a comparative study of various chroman and chromone esters revealed that their antilipidemic effects likely arise from different mechanisms, with lipophilicity playing a significant role. nih.gov

In another study on chromone derivatives, the presence of a methoxy (B1213986) group at the 7-position and a hydrogen bond donor at a specific position on an attached phenyl ring were found to greatly impact the compound's anti-inflammatory activity. nih.gov This highlights the importance of specific functional groups in mediating biochemical interactions.

Future Research Directions and Emerging Paradigms for 6 Chloro 3 Ethyl 1h Isochromen 1 One

Integration of Artificial Intelligence and Machine Learning in Isocoumarin (B1212949) Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical and biological research offers a transformative approach to understanding and utilizing novel compounds like 6-chloro-3-ethyl-1H-isochromen-1-one. nih.govsemanticscholar.org These computational tools can significantly accelerate the discovery and development pipeline by predicting biological activities, identifying potential molecular targets, and optimizing molecular structures for enhanced efficacy and specificity. nih.govnih.gov

For a novel isocoumarin such as this compound, AI and ML models can be trained on large datasets of known isocoumarins and other related heterocyclic compounds to predict its potential bioactivities. nih.govresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of isocoumarins, including the specific substitutions on this compound, and their biological effects. nih.gov This can help in prioritizing experimental studies and focusing resources on the most promising therapeutic areas.

Furthermore, virtual screening and molecular docking, powered by AI algorithms, can be employed to identify potential protein targets for this compound from vast biological databases. nih.govbohrium.com By simulating the interaction between this compound and various protein structures, researchers can generate hypotheses about its mechanism of action, which can then be validated experimentally. nih.gov This in silico approach can drastically reduce the time and cost associated with traditional target identification methods. bohrium.com

The application of AI does not end with prediction. Generative models can be used to design novel derivatives of this compound with improved properties. By learning the complex relationships between chemical structure and biological function, these models can propose new molecular architectures that are more likely to exhibit desired therapeutic effects and better pharmacokinetic profiles. nih.gov

Advanced Characterization Techniques for Complex Biological Systems (Non-Clinical)

A thorough understanding of the biological interactions of this compound at a molecular level is paramount. A suite of advanced, non-clinical characterization techniques can be employed to elucidate its mechanism of action, identify its binding partners, and map its metabolic fate.

Biophysical Techniques for Target Engagement:

To confirm direct interaction with potential protein targets identified through computational methods or other screening assays, a variety of biophysical techniques can be utilized. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

| Technique | Principle | Information Gained |

| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding. unileon.es | Target engagement, ligand binding. |

| Cellular Thermal Shift Assay (CETSA) | Assesses ligand binding in a cellular environment by measuring changes in protein thermal stability. unileon.es | In-cell target engagement, distinguishing on- and off-target effects. unileon.es |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as molecules bind and dissociate. | Real-time kinetics (on/off rates), binding affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the NMR spectrum of a protein upon ligand binding. researchgate.net | Binding site mapping, structural changes, dynamics. researchgate.net |

Metabolite Identification and Structural Elucidation:

Understanding how this compound is metabolized is crucial for predicting its in vivo behavior. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying and quantifying metabolites in complex biological matrices like cell lysates or microsomal incubations. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide structural information about the metabolites by fragmenting the parent molecule and analyzing the resulting fragment ions. lsu.edu

For unambiguous structure determination of the parent compound and its metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. researchgate.netorganic-chemistry.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, can be used to piece together the complete chemical structure. researchgate.net

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The exploration of novel synthetic routes and the chemical derivatization of the this compound core are essential for creating a library of analogues for structure-activity relationship (SAR) studies and for developing more efficient and versatile synthetic methodologies.

Recent advancements in organic synthesis have provided a plethora of methods for the construction of the isocoumarin scaffold. bohrium.comunileon.es These include:

Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, and copper have been extensively used for the synthesis of isocoumarins. researchgate.netnih.gov For instance, Rh(III)-catalyzed C-H activation/annulation cascades have emerged as a powerful tool for the efficient construction of isocoumarins from readily available starting materials. nih.govnih.gov These methods often offer high yields and broad functional group tolerance. nih.gov

Electrophilic Cyclization: The cyclization of o-(1-alkynyl)benzoates using electrophilic halogenating agents provides a mild and efficient route to substituted isocoumarins. acs.org This approach could be particularly relevant for the synthesis of the this compound core.

Photocatalysis: Light-driven carboxylative cyclization reactions of o-ethynyl aryl bromides with CO2 represent a novel and sustainable approach to isocoumarin synthesis. nih.gov

Once the this compound scaffold is synthesized, its reactivity can be further explored. The presence of the chlorine atom at the 6-position opens up avenues for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce a wide range of substituents and create chemical diversity. The ethyl group at the 3-position can also be a site for functionalization, although this may be more challenging. The lactone ring itself can be susceptible to nucleophilic attack, which could be exploited for the synthesis of isoquinolone derivatives or other heterocyclic systems. nih.gov

| Synthetic Strategy | Description | Potential Application for this compound |

| Rh(III)-catalyzed C-H activation/annulation | A cascade reaction of enaminones with iodonium (B1229267) ylides to form the isocoumarin ring. nih.govnih.gov | Efficient and modular synthesis of the core structure. |

| Palladium-catalyzed cross-coupling | Functionalization of the aromatic ring at the chloro-substituted position. | Introduction of diverse substituents at the 6-position for SAR studies. |

| Electrophilic Iodocyclization | Cyclization of an alkyne precursor to form the isocoumarin ring with iodine incorporation. acs.org | A potential route to synthesize the scaffold with a handle for further modification. |

| Lactone Ring Opening/Modification | Nucleophilic addition to the carbonyl group followed by rearrangement or further reaction. | Conversion to other heterocyclic systems like isoquinolones. |

Development of Isocoumarin-Based Molecular Tools for Biological Research

Beyond its potential as a therapeutic agent, this compound can be developed into a molecular tool to probe biological systems. By incorporating specific functionalities, this isocoumarin can be transformed into a chemical probe for studying cellular processes, identifying protein targets, or visualizing biological events.

One promising avenue is the development of fluorescent probes. The isocoumarin scaffold, being a planar heterocyclic system, has the potential for inherent fluorescence. This property can be tuned and enhanced by chemical modification. For example, the introduction of donor-acceptor groups through synthetic transformations at the 6-position could lead to probes with desirable photophysical properties, such as large Stokes shifts and high quantum yields. These fluorescently labeled isocoumarins could then be used in cellular imaging studies to visualize their subcellular localization and interaction with cellular components.

Another important application is the creation of affinity-based probes for target identification. By attaching a reactive group (a "warhead") and a reporter tag (like biotin (B1667282) or a clickable alkyne) to the this compound scaffold, a chemical probe can be synthesized. This probe would first bind to its protein target and then form a covalent bond. The reporter tag would then allow for the isolation and identification of the target protein using techniques like affinity purification followed by mass spectrometry.

Furthermore, isocoumarin analogues have been identified that modulate the function of specific receptors, such as the TrkB receptor. This suggests that this compound could be developed as a selective ligand or modulator for a particular biological target, serving as a valuable tool for dissecting complex signaling pathways.

Addressing Current Research Gaps in the Understanding of this compound

Given that this compound is a novel or underexplored compound, the primary research gap is the near-complete absence of data regarding its chemical, physical, and biological properties. A systematic and comprehensive investigation is required to fill this void.

Fundamental Characterization: The initial and most critical step is the unambiguous synthesis and characterization of this compound. This includes detailed spectroscopic analysis (NMR, IR, HRMS) and determination of its physicochemical properties such as solubility, stability, and lipophilicity.

Biological Activity Screening: A broad-based biological screening is necessary to identify potential therapeutic areas. This should encompass a wide range of assays, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibition assays. nih.gov The presence of the chlorine atom may confer unique activities not seen in other isocoumarins.

Target Identification and Mechanism of Action: Once a biological activity is identified, the next crucial step is to determine the molecular target and elucidate the mechanism of action. This will involve a combination of the computational and biophysical techniques outlined in sections 8.1 and 8.2.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is essential for optimizing the lead compound. This will require the synthesis of a library of analogues with modifications at the 3- and 6-positions, as well as on the aromatic ring, to understand how different functional groups influence biological activity.

Biosynthesis and Natural Occurrence: If this compound is suspected to be a natural product, investigations into its biosynthetic pathway in the producing organism would be a significant area of research. This could involve isotopic labeling studies and genetic analysis of the biosynthetic gene cluster. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-chloro-3-ethyl-1H-isochromen-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the ethyl and chloro substituents. Key steps include:

- Using anhydrous AlCl₃ as a catalyst for cyclization .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Monitoring reaction progress with TLC and adjusting temperature (80–120°C) to minimize side products.

- Yield optimization by controlling stoichiometry (e.g., 1.2:1 molar ratio of ethylating agent to precursor) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :